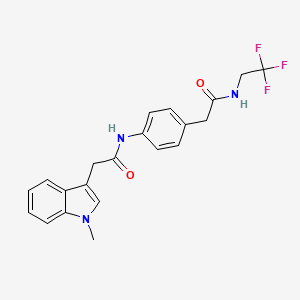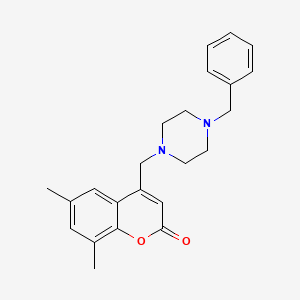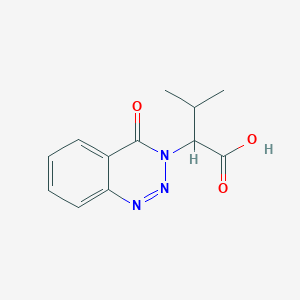![molecular formula C18H12ClF2N5O3 B2615664 2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1052565-50-0](/img/structure/B2615664.png)
2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been found to exhibit significant fungicidal activities . The compound also contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds that have been used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions . This is a type of pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The reaction is regioselective and exhibits broad functional group tolerance .Molecular Structure Analysis
The molecular structure of the compound likely includes a pyrazole ring and a 1,2,3-triazole ring. These rings are part of the larger class of nitrogen-containing heterocycles, which are common structural motifs in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazole and 1,2,3-triazole rings. These rings can participate in various chemical reactions, including cycloaddition reactions .科学的研究の応用
Research Applications of Related Compounds
Medicinal Chemistry and Drug Discovery
Compounds like "2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide" often play a significant role in medicinal chemistry and drug discovery, particularly as inhibitors or antagonists for specific receptors or enzymes. For example, neurokinin-1 (NK1) receptor antagonists are studied for their potential in treating emesis (vomiting) and depression, highlighting the importance of molecular design in developing therapeutic agents (Harrison et al., 2001).
Radiopharmaceuticals Development
Another area of interest is the development of radiopharmaceuticals for diagnostic imaging, such as PET scans. Compounds are designed for selective binding to specific proteins or receptors in the body, allowing for precise imaging of diseases like cancer and neurological disorders. The synthesis and application of radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET is a relevant example of how complex compounds are utilized in this field (Dollé et al., 2008).
Antimicrobial and Antitumor Studies
Research into the antimicrobial and antitumor properties of novel synthetic compounds is crucial for identifying new treatments for infections and cancer. Studies on triazole-based derivatives, for instance, have demonstrated potential in inhibiting microbial growth and tumor cell proliferation, showcasing the diverse therapeutic applications of such molecules (Holla et al., 2009).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of complex compounds are fundamental to understanding their properties and potential applications. Research in this area often focuses on developing new synthetic methodologies and characterizing compounds using techniques like X-ray diffraction and NMR spectroscopy. For example, the synthesis of novel derivatives and their characterization can provide insights into their structural properties and reactivity (Li et al., 2009).
Computational Studies and Molecular Docking
Computational chemistry and molecular docking studies play a critical role in the modern drug discovery process, allowing for the virtual screening of compounds and prediction of their binding affinity to biological targets. Such studies can identify promising candidates for further experimental investigation, optimizing the drug development pipeline (Hassan et al., 2022).
将来の方向性
特性
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-12-7-11(4-5-13(12)21)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-1-2-9(20)6-10/h1-7,15-16H,8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLWRWPXZVHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2615581.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)

![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)
![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)


![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)




![5-Azaspiro[2.5]octan-7-ol;hydrochloride](/img/structure/B2615601.png)
